molecular formula C3H5NO B051709 3-Hydroxypropionitrile-2,2,3,3-d4 CAS No. 122775-18-2

3-Hydroxypropionitrile-2,2,3,3-d4

Cat. No. B051709
M. Wt: 75.1 g/mol
InChI Key: WSGYTJNNHPZFKR-VEPVEJTGSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxypropionitrile involves enzymatic and chemical methods. A novel enzymatic method has been developed for the green synthesis of 3-HP, utilizing a yeast strain harboring a nitrile-hydrolyzing enzyme, which shows promise for industrial applications due to its efficiency and environmental friendliness (Zhang et al., 2017). Additionally, chemical synthesis methods have been explored, including the hydration of acrylonitrile using strongly basic anion exchange resin as a catalyst, which offers high yield and efficiency (Tao Jian-wei, 2001).

Molecular Structure Analysis

Research on the molecular structure of 3-Hydroxypropionitrile and its derivatives focuses on understanding the chemical behavior and reactivity of the compound. Studies on similar compounds, such as the synthesis of cyclophosphamide-4,4,5,5-d4, provide insights into the molecular structure and reactivity of nitrile-containing compounds (Walsh et al., 1995).

Chemical Reactions and Properties

3-Hydroxypropionitrile participates in various chemical reactions, including nitrile hydrolysis, which is crucial for its conversion into 3-HP. The enzymatic conversion of 3-Hydroxypropionitrile into 3-HP using Meyerozyma guilliermondii demonstrates the compound's versatility and the potential for biotechnological applications (Zhang et al., 2017).

Physical Properties Analysis

The physical properties of 3-Hydroxypropionitrile, such as solubility, melting point, and boiling point, are essential for its handling and application in chemical synthesis. However, specific studies detailing these properties of the d4-labeled variant were not found in the literature search, suggesting an area for further research.

Chemical Properties Analysis

The chemical properties of 3-Hydroxypropionitrile, including its reactivity with different chemical agents and under various conditions, play a crucial role in its application as an intermediate in organic synthesis. The compound's ability to undergo hydrolysis to form 3-HP is of particular interest for producing high-value chemicals and intermediates for pharmaceuticals (Zhang et al., 2017).

Scientific Research Applications

Medical Intermediates

3-Hydroxypropionitrile (HPN) serves as a critical intermediate in organic synthesis for medical applications. It's utilized in the synthesis of anticancer medication cyclophosphamide and cardiovascular drugs like propranolol and segontin. The various applications and synthesis methods of HPN highlight its importance in medical research (Shen Yin-chu, 2005).

Synthesis of Cyclophosphamide Derivatives

HPN is used in a base-catalyzed exchange reaction to produce 2,2-dideuterio-3-deuteroxypropionitrile, which is further reduced to form key intermediates in the synthesis of cyclophosphamide-4,4,5,5-d4. This process demonstrates HPN's role in the synthesis of modified pharmaceutical compounds (Shawn P. Walsh et al., 1995).

Enzymatic Synthesis of 3-Hydroxypropionic Acid

The enzymatic conversion of 3-hydroxypropionitrile (3-HPN) into 3-hydroxypropionic acid (3-HP) using a yeast strain demonstrates an environmentally friendly synthesis method. This process involves the nitrile-hydrolyzing enzyme from Meyerozyma guilliermondii, indicating HPN's potential in green chemistry (Qiang Zhang et al., 2017).

Solar Cell Applications

HPN has been explored for use in dye-sensitized solar cells (DSSC) as a component of solid-state composite electrolytes. This application in renewable energy technology demonstrates the versatility of HPN in non-medical fields (Hongxia Wang et al., 2005).

Optimization of Chemical Synthesis

Research on the hydration of acrylonitrile using strongly basic anion exchange resin as a catalyst for producing HPN highlights the continuous improvement in its synthesis efficiency. This optimization process is crucial for its wider industrial applications (Tao Jian-wei, 2001).

Biotechnological Production

Studies on the biotechnological production of 3-HP using recombinant Escherichia coli and other microorganisms highlight HPN's relevance in the synthesis of valuable chemicals and polymers. The focus on biotechnology indicates the shift towards more sustainable production methods (Vinod Kumar et al., 2013).

Biosynthesis Pathways

Exploration of biosynthetic pathways for 3-HP production showcases HPN's significance in developing biotechnology routes for chemical synthesis, offering alternatives to traditional methods (Xinglin Jiang et al., 2009).

Safety And Hazards

The safety data sheet indicates that 3-Hydroxypropionitrile-2,2,3,3-d4 should be kept away from heat and sources of ignition . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (hydrocyanic acid) .

properties

IUPAC Name

2,2,3,3-tetradeuterio-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGYTJNNHPZFKR-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483017
Record name 3-Hydroxypropionitrile-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropionitrile-2,2,3,3-d4

CAS RN

122775-18-2
Record name 3-Hydroxypropionitrile-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122775-18-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved into a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Synthesis routes and methods II

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved in a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, based upon the results of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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